
Enniatin from microbial source
Overview
Description
The compound “Enniatin from microbial source” is a complex cyclic peptide. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the cyclization of linear peptides. The process typically includes the following steps:
Peptide Synthesis: Linear peptides are synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.
Cyclization: The linear peptide is cyclized using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction conditions often involve a solvent like dimethylformamide (DMF) and a temperature range of 20-25°C.
Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cyclic peptides involves large-scale SPPS and cyclization processes. Automation and optimization of reaction conditions are crucial for efficient production. The use of advanced purification techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Substitution reactions can take place at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of methionine residues results in methionine sulfoxide.
Scientific Research Applications
Enniatins exhibit a range of biological activities that make them valuable in various fields:
- Antimicrobial Properties : Enniatins have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. They have shown efficacy against Mycobacterium tuberculosis, Candida albicans, and Plasmodium falciparum, with minimum inhibitory concentrations (MIC) as low as 0.20 mg/mL for certain strains .
- Cytotoxic Effects : Research indicates that enniatins possess cytotoxic properties against cancer cell lines. Their ability to disrupt cellular ion homeostasis through ionophoric activity leads to apoptosis in sensitive cell types .
- Anthelmintic Activity : Enniatins have been explored for their anthelmintic effects, particularly against gastrointestinal nematodes like Haemonchus contortus. Modified enniatin derivatives have shown enhanced activity, making them potential candidates for veterinary medicine .
Therapeutic Applications
The therapeutic potential of enniatins is being actively researched:
- Cancer Treatment : Due to their cytotoxicity, enniatins are being investigated as potential chemotherapeutic agents. Studies have shown that they can inhibit tumor growth in vitro and in vivo, particularly against specific cancer cell lines .
- Antimicrobial Agents : Given their broad-spectrum antimicrobial properties, enniatins are being considered as alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance. Their ability to inhibit drug efflux pumps makes them promising candidates for combination therapies .
- Immunomodulation : Enniatins may also play a role in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Agricultural Applications
Enniatins have significant implications in agriculture:
- Biological Control Agents : Enniatin-producing fungi can act as biological control agents against plant pathogens. For instance, Fusarium sambucinum has been shown to inhibit the growth of Botrytis cinerea, a common plant pathogen .
- Phytotoxic Effects : While enniatins can be toxic to plants at high concentrations, they may also be used to manage weed populations selectively or enhance crop resistance to certain pests through their phytotoxic properties .
Biosynthesis and Production
Understanding the biosynthesis of enniatins is crucial for their application:
- Microbial Production : Enniatins are primarily produced by Fusarium species under specific conditions. Factors such as light exposure, temperature, and nutrient availability significantly influence their production levels .
- Genetic Engineering : Advances in genetic engineering may allow for the optimization of enniatin production by manipulating biosynthetic pathways within microbial hosts .
Case Studies
Several studies highlight the applications and effectiveness of enniatins:
Study | Focus | Findings |
---|---|---|
Jayasinghe et al., 2006 | Antimicrobial activity | Enniatin A showed significant activity against Candida albicans with an MIC of 75 mg/mL. |
Jeschke et al., 2005 | Anthelmintic activity | Modified enniatin A demonstrated enhanced efficacy against Haemonchus contortus at doses as low as 0.5 mg/kg. |
Fornelli et al., 2004 | Cytotoxicity | Enniatin B exhibited an IC50 of 6.6 mM on lepidopteran cell lines, indicating potential for pest control applications. |
Mechanism of Action
The mechanism of action of cyclic peptides involves their ability to bind to specific molecular targets. This binding can inhibit enzyme activity, disrupt protein-protein interactions, or modulate signaling pathways. The specific molecular targets and pathways depend on the structure and sequence of the cyclic peptide.
Comparison with Similar Compounds
Similar Compounds
- Cyclo[D-OVal-N(Me)Val-D-OxiIle-N(Me)Val-D-OxiIle-N(Me)Val]
- Cyclo[D-OVal-D-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]
Uniqueness
The compound “Enniatin from microbial source” is unique due to its specific sequence and structure, which confer distinct properties such as stability, binding affinity, and biological activity. These properties make it valuable for specific applications in research and industry.
Biological Activity
Enniatins are a group of mycotoxins primarily produced by various species of the fungus Fusarium, particularly Fusarium sambucinum. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, insecticidal, and cytotoxic effects. This article provides an in-depth analysis of the biological activity of enniatins, focusing on their mechanisms of action, biosynthesis, and potential applications based on recent research findings.
Overview of Enniatins
Enniatins are cyclic depsipeptides characterized by their ability to form ion channels in biological membranes, which leads to various physiological effects. They are classified into several types, with Enniatin A and Enniatin B being the most studied. These compounds are produced during the secondary metabolism phase of Fusarium fungi and have been isolated from various sources, including marine algae and plant materials.
1. Antimicrobial Activity
Enniatins exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mode of action typically involves disrupting membrane integrity by forming cation-selective channels.
- Antibacterial Effects : Enniatin B has shown significant antibacterial properties against pathogens such as Mycobacterium tuberculosis and Candida albicans .
- Antifungal Effects : Studies indicate that enniatins can inhibit fungal growth, including that of plant pathogens like Botrytis cinerea .
2. Insecticidal Activity
Enniatins demonstrate insecticidal properties against various pests. For example, they have been effective against mosquito larvae (Aedes aegypti) and other agricultural pests .
3. Cytotoxic Effects
Recent studies have highlighted the potent cytotoxic effects of enniatins on human cancer cell lines. Enniatin B has been reported to induce apoptosis in several cancer cell types at low micromolar concentrations .
- Mechanism : The cytotoxicity is believed to be mediated through the disruption of mitochondrial function and induction of oxidative stress .
Biosynthesis
The biosynthesis of enniatins involves a complex series of enzymatic reactions catalyzed by enniatin synthetases. Key precursors for enniatin production include branched-chain amino acids (L-valine, L-leucine) and hydroxy acids. The biosynthetic pathway is characterized by a thiol template mechanism, which facilitates the assembly of the cyclic structure .
Case Study 1: Enniatin Production in Fusarium sambucinum
A study investigated the production conditions for enniatins in Fusarium sambucinum. It was found that light exposure significantly enhanced enniatin production, with optimal yields achieved at moderate temperatures and specific nutrient conditions (5% lactose and 0.8% tryptone) . The results indicated a yield of 1.7 g/L under optimal conditions.
Condition | Yield (g/L) |
---|---|
Light + 5% Lactose + 0.8% Tryptone | 1.7 |
Dark + Glucose | Inhibited |
Case Study 2: Cytotoxicity Assessment
Research evaluating the cytotoxic effects of Enniatin B revealed that it effectively inhibited cell proliferation in human cancer cell lines at concentrations as low as 10 µM. This study underscored its potential as an anticancer agent .
Safety and Toxicology
While enniatins exhibit significant biological activity, their safety profile remains a concern. Studies have shown that while they possess cytotoxic properties in vitro, their in vivo toxicity is less pronounced . The European Food Safety Authority has conducted assessments indicating varying levels of toxicity depending on dosage and exposure duration .
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2R)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14-pentone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65N3O8.C33H57N3O9/c1-16-23(10)27-34(42)46-30(21(6)7)32(40)39(15)29(25(12)18-3)36(44)47-31(22(8)9)33(41)38(14)28(24(11)17-2)35(43)45-26(20(4)5)19-37(27)13;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h20-31H,16-19H2,1-15H3;16-27H,1-15H3/t23-,24-,25-,26+,27+,28+,29+,30-,31-;22-,23-,24-,25+,26+,27+/m10/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFUTUSGKDNWBW-WZXYOYQISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(CN1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](CN1C)C(C)C)[C@H](C)CC)C)C(C)C)[C@H](C)CC)C)C(C)C.CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H122N6O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1307.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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